molecular formula C10H10O5 B074964 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid CAS No. 1206-69-5

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid

Cat. No. B074964
CAS RN: 1206-69-5
M. Wt: 210.18 g/mol
InChI Key: SIXWWNJBOOYCOG-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid is a natural product found in Pyricularia oryzae, Aspergillus flavus, and other organisms . It has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .


Molecular Structure Analysis

The InChI string for 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid is InChI=1S/C10H10O5/c1-5(11)2-6-3-7(12)4-8(13)9(6)10(14)15/h3-4,12-13H,2H2,1H3,(H,14,15) . The Canonical SMILES is CC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid include a molecular weight of 210.18 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 94.8 Ų .

Scientific Research Applications

  • Metabolic Pathways and Degradation : The study by Catelani et al. (1973) discusses the metabolism of biphenyl, where 2,4-dihydroxy benzoic acid derivatives are identified as products in the degradation pathways of certain organic compounds by bacteria like Pseudomonas putida. This indicates the role of such compounds in microbial biodegradation processes (Catelani et al., 1973).

  • Spectroscopic Analysis : Research by Takač and Vikić Topić (2004) focuses on the spectroscopic properties of 2,4-dihydroxy benzoic acid derivatives, providing valuable information for the characterization of these compounds in scientific research, particularly in the field of organic chemistry (Takač & Vikić Topić, 2004).

  • Synthesis and Isolation : Elix and Jayanthi (1987) discuss the isolation and synthesis of a derivative of 2,4-dihydroxy benzoic acid from lichens, indicating its natural occurrence and potential applications in the study of natural products (Elix & Jayanthi, 1987).

  • Pharmacological Properties : Aicher et al. (1999) explore the hypoglycemic properties of a derivative of 2,4-dihydroxy benzoic acid, highlighting its potential in the development of drugs for treating conditions like diabetes (Aicher et al., 1999).

  • Chemical Synthesis and Reactivity : Studies by Fotouhi et al. (2007) and others delve into the electrochemical properties and synthesis of related compounds, further expanding the understanding of these compounds in chemical synthesis and reactivity (Fotouhi et al., 2007).

  • Antioxidant Activity : Research by Natella et al. (1999) investigates the antioxidant activity of derivatives of benzoic acid, including 2,4-dihydroxy variants, which could have implications in food science and pharmacology (Natella et al., 1999).

  • Biological and Chemical Applications : Setsukinai et al. (2003) designed novel fluorescence probes using derivatives of benzoic acid for detecting reactive oxygen species, demonstrating the compound's utility in biological and chemical research (Setsukinai et al., 2003).

properties

IUPAC Name

2,4-dihydroxy-6-(2-oxopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5(11)2-6-3-7(12)4-8(13)9(6)10(14)15/h3-4,12-13H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXWWNJBOOYCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152923
Record name 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid

CAS RN

1206-69-5
Record name 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Chen, M Jiang, B Chen, J Salaenoi, SI Niaz, J He… - Marine drugs, 2019 - mdpi.com
Marine Drugs | Free Full-Text | Penicamide A, A Unique N,N′-Ketal Quinazolinone Alkaloid from Ascidian-Derived Fungus Penicillium sp. 4829 Next Article in Journal The Distribution …
Number of citations: 19 www.mdpi.com
KH Kim, C Beemelmanns, C Murillo… - Journal of Chemical …, 2014 - journals.sagepub.com
A new naphthalenone, (R)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalenone and a new isocoumarin, 6,8-dihydroxy-(3R)-(2-oxopropyl)-3,4-dihydroisocoumarin, together with eight …
Number of citations: 14 journals.sagepub.com
B Andersen - Antonie van Leeuwenhoek, 1991 - Springer
A consistently produced group of fungal secondary metabolites fromPenicillium brevicompactum has been purified and identified as the Raistrick phenols. These compounds are shown …
Number of citations: 30 link.springer.com
SI Sviridov, BS Ermolinskii - Chemistry of Natural Compounds, 1990 - Springer
o-Nitrophenol derivatives have been isolated from the culture liquid of the deuteromycetePyricularia oryzae Cav.: 4-hydroxy-3-nitrophenylacetic acid, 4-hydroxy-3-nitrobenzyl alcohol, 1- …
Number of citations: 10 link.springer.com
S Agrawal, SK Deshmukh, MS Reddy, R Prasad… - South African Journal of …, 2020 - Elsevier
Lichens are synergetic organisms composed of a mycobiont in relationship with one or more photosynthetic partners (photobiont). These organisms grow on various substrates and …
Number of citations: 41 www.sciencedirect.com
R De La Campa - 2005 - repository.library.carleton.ca
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 repository.library.carleton.ca
AN Wethalawe, YV Alwis, DN Udukala… - Molecules, 2021 - mdpi.com
A lichen is a symbiotic relationship between a fungus and a photosynthetic organism, which is algae or cyanobacteria. Endolichenic fungi are a group of microfungi that resides …
Number of citations: 12 www.mdpi.com
TO Larsen, J Smedsgaard, KF Nielsen… - Natural product …, 2005 - pubs.rsc.org
Covering: up to October 2005 Microorganisms and in particular actinomycetes and microfungi are known to produce a vast number of bioactive secondary metabolites. For industrially …
Number of citations: 320 pubs.rsc.org
AN Gagunashvili - 2007 - skemman.is
Polyketides are a group of secondary metabolites produced by a wide range of living organisms – bacteria, fungi, plants and animals. These compounds exhibit remarkable structural …
Number of citations: 0 skemman.is
N Lima, D Smith - 2003 - core.ac.uk
A review is made of the work on mycotoxins of current researchers at Microteca da Universidade do Minho. Existing standard methods of screening for total secondary mycotoxins are …
Number of citations: 7 core.ac.uk

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